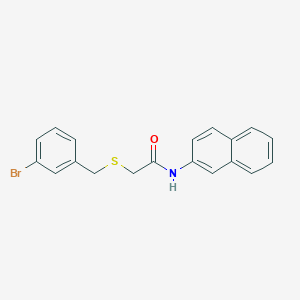![molecular formula C25H21ClN2O7 B15005267 methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B15005267.png)
methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is a complex organic compound that features a benzofuran ring, a phthalimide moiety, and a butanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Phthalimide Moiety: The phthalimide group is introduced via a nucleophilic substitution reaction, where a suitable phthalic anhydride derivative reacts with an amine.
Attachment of the Butanoyl Group: The butanoyl group is attached through an acylation reaction, often using butanoyl chloride in the presence of a base such as pyridine.
Final Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Cell Signaling Studies: It can be used to study cell signaling pathways due to its structural similarity to certain natural products.
Medicine
Drug Development: The compound is being investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cell surface receptors, modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
Methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is unique due to its combination of a benzofuran ring, a phthalimide moiety, and a butanoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H21ClN2O7 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
methyl 4-[5-chloro-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-yl]-4-oxobutanoate |
InChI |
InChI=1S/C25H21ClN2O7/c1-34-21(31)11-9-18(29)23-22(17-13-14(26)8-10-19(17)35-23)27-20(30)7-4-12-28-24(32)15-5-2-3-6-16(15)25(28)33/h2-3,5-6,8,10,13H,4,7,9,11-12H2,1H3,(H,27,30) |
Clave InChI |
FNGXKNIONZINKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15005187.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15005188.png)
![N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15005199.png)
![(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone](/img/structure/B15005211.png)
![4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide](/img/structure/B15005219.png)
![3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15005222.png)
![Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate](/img/structure/B15005223.png)
![8-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005229.png)
![3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15005230.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15005243.png)
![4-(2-methylphenyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15005256.png)
![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)

![6-chloro-N-[(4-chlorophenyl)methyl]-2-methoxy-4-methylpyridine-3-carboxamide](/img/structure/B15005274.png)
